molecular formula C26H29Cl2NO B13841003 cis-Clomiphene-d5 Hydrochloride

cis-Clomiphene-d5 Hydrochloride

Cat. No.: B13841003
M. Wt: 447.4 g/mol
InChI Key: KKBZGZWPJGOGJF-XGCPMUBPSA-N
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Description

cis-Clomiphene-d5 Hydrochloride: is a deuterated form of cis-Clomiphene Hydrochloride, which is a cis isomer of Clomiphene. This compound is labeled with deuterium, a stable isotope of hydrogen, making it useful in various scientific research applications. The molecular formula of this compound is C26H24D5Cl2NO, and it has a molecular weight of 447.45 g/mol .

Preparation Methods

The synthesis of cis-Clomiphene-d5 Hydrochloride involves the deuteration of cis-Clomiphene Hydrochloride. The process typically includes the following steps:

Chemical Reactions Analysis

cis-Clomiphene-d5 Hydrochloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

cis-Clomiphene-d5 Hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of Clomiphene and its metabolites.

    Biology: Employed in metabolic studies to trace the metabolic pathways of Clomiphene in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Clomiphene.

    Industry: Applied in the development of new pharmaceuticals and in quality control processes.

Mechanism of Action

cis-Clomiphene-d5 Hydrochloride, like its non-deuterated counterpart, acts as a selective estrogen receptor modulator (SERM). It binds to estrogen receptors in various tissues, including the hypothalamus, pituitary gland, ovary, endometrium, vagina, and cervix. By competing with estrogen for receptor binding sites, it can inhibit the negative feedback of estrogen on the hypothalamus, leading to an increase in the release of gonadotropins (follicle-stimulating hormone and luteinizing hormone). This, in turn, stimulates ovulation and follicular development .

Comparison with Similar Compounds

cis-Clomiphene-d5 Hydrochloride can be compared with other similar compounds, such as:

This compound is unique due to its deuterium labeling, which provides advantages in research applications, such as improved stability and the ability to trace metabolic pathways more accurately.

Properties

Molecular Formula

C26H29Cl2NO

Molecular Weight

447.4 g/mol

IUPAC Name

2-[4-[(Z)-2-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine;hydrochloride

InChI

InChI=1S/C26H28ClNO.ClH/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;/h5-18H,3-4,19-20H2,1-2H3;1H/b26-25-;/i6D,9D,10D,13D,14D;

InChI Key

KKBZGZWPJGOGJF-XGCPMUBPSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)OCCN(CC)CC)/Cl)[2H])[2H].Cl

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.Cl

Origin of Product

United States

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